molecular formula C23H33N3O2S B2847925 N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide CAS No. 433257-82-0

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide

Cat. No.: B2847925
CAS No.: 433257-82-0
M. Wt: 415.6
InChI Key: FEPCKBOZACWKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and cyclohexylformamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with thiazole and cyclohexylformamido intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and minimize reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide is unique due to its combination of adamantane, thiazole, and cyclohexylformamido groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2-[[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c27-20(13-24-21(28)18-4-2-1-3-5-18)26-22-25-19(14-29-22)12-23-9-15-6-16(10-23)8-17(7-15)11-23/h14-18H,1-13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPCKBOZACWKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=NC(=CS2)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.